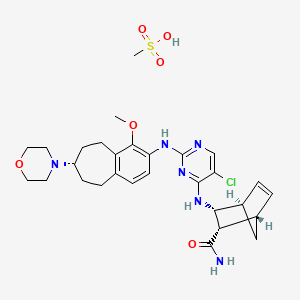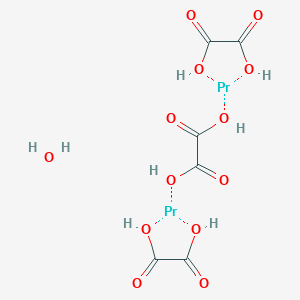
Méthylcobalamine hydrate
Vue d'ensemble
Description
Methylcobalamin hydrate is a coenzyme required in the biosynthesis of methionine . It is a form of Vitamin B12 and plays a crucial role in various physiological processes, including DNA synthesis, methionine metabolism, and nerve cell function . It is also used in the treatment of peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis .
Synthesis Analysis
Methylcobalamin is the methyl form of cobalamin obtained from hydroxycobalamin, either by chemical manipulation in the laboratory or in the body as a natural process . Commercial forms of methylcobalamin are produced in the laboratory through the conversion of cyanocobalamin .Molecular Structure Analysis
The molecular formula of Methylcobalamin hydrate is C63H93CoN13O15P . It is an organometallic molecule with a complex structure involving a cobalt atom .Chemical Reactions Analysis
Methylcobalamin is involved in enzymatic reactions such as isomerisation, dehalogenation, and methyl transfer . It acts as a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes .Physical And Chemical Properties Analysis
Methylcobalamin hydrate is a solid substance . It is red in color and does not have a specific odor . The molecular weight of Methylcobalamin hydrate is 1362.40 .Applications De Recherche Scientifique
Biosynthèse de la méthionine
La méthylcobalamine hydrate est une coenzyme nécessaire à la biosynthèse de la méthionine . La méthionine est un acide aminé essentiel chez l'homme, ce qui signifie qu'elle ne peut pas être synthétisée dans l'organisme et doit être obtenue par l'alimentation. Elle joue un rôle essentiel dans de nombreuses fonctions cellulaires, notamment la synthèse des protéines, la méthylation de l'ADN et la synthèse des polyamines.
Source de vitamine B12
La this compound sert de source de vitamine B12 . La vitamine B12 est essentielle au bon fonctionnement des nerfs et à la production de globules rouges. Elle est également nécessaire à la synthèse de l'ADN et peut contribuer à prévenir l'anémie mégaloblastique, une maladie caractérisée par des globules rouges plus gros que la normale et des symptômes tels que la fatigue et la faiblesse.
Récepteur de l'histamine
La this compound agit comme un récepteur de l'histamine . L'histamine est un composé qui participe aux réponses immunitaires locales et à la régulation de la fonction physiologique dans l'intestin. Elle agit également comme un neurotransmetteur, transportant des messages chimiques entre les cellules nerveuses. Par conséquent, la this compound pourrait potentiellement être utilisée dans la recherche sur la réponse immunitaire et la santé intestinale.
Recherche sur la maladie d'Alzheimer
La this compound est utilisée dans la recherche sur la maladie d'Alzheimer . La maladie d'Alzheimer est une maladie dégénérative progressive qui provoque la dégénérescence et la mort des cellules cérébrales. C'est la cause la plus fréquente de démence, un déclin progressif des capacités cognitives, comportementales et sociales qui perturbe la capacité d'une personne à fonctionner de manière indépendante.
Traitement de la neuropathie périphérique
La this compound est utilisée dans le traitement de la neuropathie périphérique . La neuropathie périphérique, qui résulte de dommages aux nerfs situés à l'extérieur du cerveau et de la moelle épinière, provoque souvent une faiblesse, un engourdissement et des douleurs, généralement dans les mains et les pieds. Elle peut également affecter d'autres parties du corps.
Traitement de la neuropathie diabétique
La this compound est également utilisée dans le traitement de la neuropathie diabétique . La neuropathie diabétique est un type de lésion nerveuse qui peut survenir si vous êtes atteint de diabète. Une glycémie élevée peut endommager les nerfs de tout votre corps. La neuropathie diabétique affecte le plus souvent les nerfs des jambes et des pieds.
Traitement préliminaire de la sclérose latérale amyotrophique (SLA)
La this compound est utilisée comme traitement préliminaire de la sclérose latérale amyotrophique (SLA) . La SLA est un groupe de maladies neurologiques rares qui touchent principalement les cellules nerveuses responsables du contrôle des mouvements musculaires volontaires tels que la mastication, la marche et la parole.
Prévention ou traitement de la carence en vitamine B12
La this compound peut être utilisée pour prévenir ou traiter la pathologie résultant d'un manque de vitamine B12, comme l'anémie pernicieuse . L'anémie pernicieuse est une diminution des globules rouges qui se produit lorsque l'intestin ne peut pas absorber correctement la vitamine B12.
Mécanisme D'action
Target of Action
Methylcobalamin hydrate, a form of vitamin B12, primarily targets two enzymes in the human body: methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes play crucial roles in various metabolic processes, including DNA synthesis, cellular energy production, and one-carbon metabolism .
Mode of Action
Methylcobalamin hydrate interacts with its targets by serving as a cofactor for these enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The interaction of methylcobalamin hydrate with these enzymes results in the facilitation of their respective biochemical reactions .
Biochemical Pathways
Methylcobalamin hydrate affects several biochemical pathways. It is involved in the biosynthesis of methionine, a crucial amino acid . It also plays a role in one-carbon metabolism, which is essential for the methylation of DNA and other molecules . Additionally, it contributes to mitochondrial energy metabolism .
Pharmacokinetics
It is known that the compound is water-soluble and is required for several physiological processes .
Result of Action
The action of methylcobalamin hydrate at the molecular and cellular levels leads to several effects. It is necessary for DNA synthesis and cellular energy production . It also has antioxidant effects and contributes to the methylation cycle and epigenetic regulation . Deficiency in methylcobalamin hydrate can lead to disturbance of one-carbon metabolism and impaired mitochondrial function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methylcobalamin hydrate. For instance, the bioavailability of methylcobalamin hydrate can be affected by dietary intake, as it is present in foods of animal origin, such as meat, eggs, and milk . Additionally, certain pathological conditions, such as vitamin B12 deficiency, can impact the effectiveness of methylcobalamin hydrate .
Analyse Biochimique
Biochemical Properties
Methylcobalamin hydrate is a coenzyme required for methionine biosynthesis . It acts as a histamine receptor and is also used in Alzheimer’s disease studies . It is involved in the normal metabolism of folate and the consequent maintenance of normal homocysteine serum levels .
Cellular Effects
Methylcobalamin hydrate is important for the brain and nerves, and to produce red blood cells . It is the active form of vitamin B12 that is used in adults alone or in combination with other vitamins as a dietary supplement .
Molecular Mechanism
Methylcobalamin hydrate is not used directly as a cofactor, but is first converted by MMACHC into cob (II)alamin. Cob (II)alamin is then later converted into the other two forms, adenosylcobalamin and methylcobalamin for use as cofactors . This means that Methylcobalamin hydrate is first dealkylated and then regenerated .
Temporal Effects in Laboratory Settings
It is known that Methylcobalamin hydrate physically resembles the other forms of vitamin B12, occurring as dark red crystals that freely form cherry-colored transparent solutions in water .
Metabolic Pathways
Methylcobalamin hydrate is involved in two active forms of B12 -methylcobalamin and 5-deoxyadenosylcobalamin, which are cofactors for the enzymes methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes are essential for several physiological processes, including normal nervous system functioning, and red blood cell development and maturation .
Transport and Distribution
It is known that vitamin B12, including Methylcobalamin hydrate, is transported from food to the body’s cells through a sophisticated, multistep pathway .
Subcellular Localization
It is known that co-localization of enzymes to the same subcellular organelle or compartment can increase the local intermediate concentration and exclude competing cytosolic pathways .
Propriétés
IUPAC Name |
carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLIARBQZLWLZ-INGVNTQCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H93CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
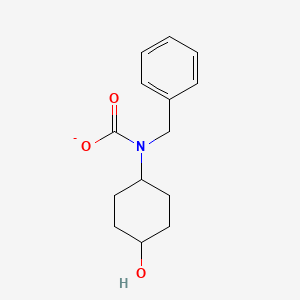
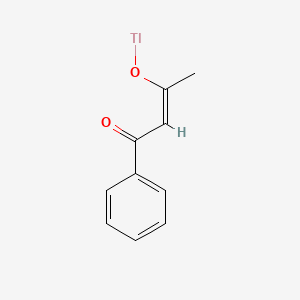
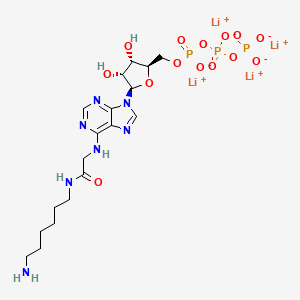
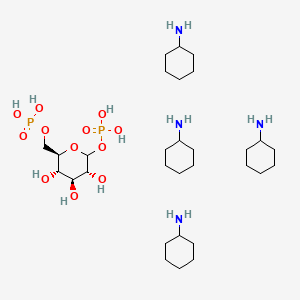
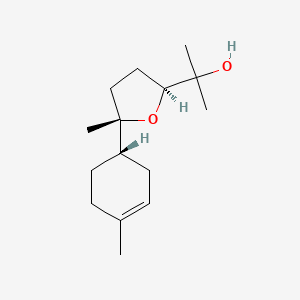
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
